2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a chloroacetamide moiety linked to a phenyl ring substituted with a methanesulfonamide group, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable substituted benzylamine derivative. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base. The mixture is heated to around 40°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The methanesulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide has been explored for various scientific research applications, including:
Medicinal chemistry: As a potential antimicrobial agent due to its ability to inhibit bacterial growth.
Biological studies: Investigated for its effects on cellular pathways and potential as a bioactive molecule.
Industrial applications: Used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-methyl-2-bromobenzamide: Another chloroacetamide derivative with potential biological activity.
N-(2-Chloroethyl)-N-methyl-4-nitrobenzamide: Similar structure but with a nitro group, affecting its reactivity and biological properties.
Uniqueness
2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide is unique due to the presence of the methanesulfonamide group, which can enhance its solubility and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other chloroacetamide derivatives and may contribute to its specific biological activities .
Properties
IUPAC Name |
2-chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-18(16,17)14-8-10-4-2-3-9(5-10)7-13-11(15)6-12/h2-5,14H,6-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGMKJADJPKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC(=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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